3-Hydroxy-1-phenyl-2-pyrrolidinone
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Overview
Description
3-Hydroxy-1-phenyl-2-pyrrolidinone is a heterocyclic compound featuring a five-membered lactam ring with a hydroxyl group and a phenyl group attached. This compound is of significant interest due to its versatile applications in medicinal chemistry, organic synthesis, and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-phenyl-2-pyrrolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-phenylhydroxylamine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrrolidinone ring . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper acetate and potassium iodide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-phenyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxy-1-phenyl-2-pyrrolidinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-phenyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phenyl ring play crucial roles in binding to target proteins or enzymes, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Pyrrolidin-2-one: A structurally related compound with similar biological activities.
Pyrrolone: Another five-membered lactam with diverse applications in medicinal chemistry.
N-phenylpyrrolidinone: A derivative with variations in the substitution pattern.
Uniqueness: 3-Hydroxy-1-phenyl-2-pyrrolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-hydroxy-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C10H11NO2/c12-9-6-7-11(10(9)13)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
InChI Key |
MGTFMXUHCLPQIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1O)C2=CC=CC=C2 |
Origin of Product |
United States |
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